molecular formula C10H10Cl2N4 B2452353 2,6-dichloro-9-cyclopentyl-9H-purine CAS No. 211733-67-4

2,6-dichloro-9-cyclopentyl-9H-purine

货号: B2452353
CAS 编号: 211733-67-4
分子量: 257.12
InChI 键: TVGDBGPLYZULGD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Dichloro-9-cyclopentyl-9H-purine is an organic compound belonging to the purine family. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a cyclopentyl group at the 9 position of the purine ring. This compound is known for its white to light yellow crystalline solid form and has gained attention in medicinal chemistry due to its potential biological activities .

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichloropurine with cyclopentylamine under reflux conditions in the presence of a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of 2,6-dichloro-9-cyclopentyl-9H-purine may involve large-scale chlorination processes followed by purification steps such as recrystallization. The use of automated reactors and controlled reaction conditions ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

2,6-Dichloro-9-cyclopentyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities and applications .

科学研究应用

Medicinal Chemistry

2,6-Dichloro-9-cyclopentyl-9H-purine has been investigated for its potential therapeutic effects, particularly as an anticancer agent:

  • Anticancer Activity: The compound exhibits potent inhibitory effects against various kinases, including FLT3 (Fms-like tyrosine kinase 3), which is implicated in acute myeloid leukemia (AML). It has shown (sub)nanomolar inhibitory potency against FLT3, suggesting its potential utility in treating malignancies associated with deregulated kinase activity .
  • Case Study: In vitro studies have demonstrated that this compound can induce apoptosis and cell cycle arrest in human cancer cell lines such as HL-60, MCF7, and NCI-H460. For instance, it exhibited an IC50 value of 1.3 μM against HL-60 cells, outperforming standard chemotherapeutics like cisplatin .
Cell Line IC50 Value (μM) Mechanism of Action
HL-601.3Apoptosis induction
MCF70.166Cell proliferation inhibition
NCI-H460Not specifiedAntiproliferative effects

Biological Research

The compound's role extends beyond oncology:

  • Biological Pathway Modulation: Research indicates that this compound can modulate various biological pathways by interacting with enzymes and receptors. This interaction can lead to significant biological effects depending on the context of use .

Industrial Applications

In addition to its medicinal properties, this compound serves as a valuable building block in chemical synthesis:

  • Synthesis of Purine Derivatives: It is utilized in creating more complex purine derivatives that may have additional biological activities or industrial applications .

作用机制

The mechanism of action of 2,6-dichloro-9-cyclopentyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

生物活性

2,6-Dichloro-9-cyclopentyl-9H-purine is a synthetic purine derivative notable for its potential biological activities, particularly in the field of oncology. Its structure features two chlorine atoms at the 2 and 6 positions and a cyclopentyl group at the 9 position, which contributes to its unique pharmacological properties. This compound has garnered attention for its ability to inhibit specific protein kinases, making it a candidate for anticancer therapies.

The primary mechanism of action of this compound involves its interaction with various protein kinases. Notably, it exhibits significant inhibitory activity against FLT3 (Fms-like tyrosine kinase 3) and cyclin-dependent kinases (CDKs), which are critical in regulating cell proliferation and survival. The compound has demonstrated (sub)nanomolar potency against FLT3, indicating its potential application in treating acute myeloid leukemia (AML) and other malignancies characterized by aberrant kinase activity.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits kinase activity in cell lines expressing FLT3. These studies typically employ biochemical assays to measure binding affinity and inhibitory effects. The results suggest that this compound could be integrated into combination therapies aimed at enhancing treatment efficacy for resistant cancer forms.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of its halogenation pattern and cyclopentyl substitution in enhancing kinase inhibitory properties while potentially minimizing off-target effects. Comparative analysis with similar compounds reveals that variations in substitution can lead to differing biological activities:

Compound NameKey FeaturesBiological Activity
This compoundTwo chlorines; cyclopentyl groupStrong FLT3 inhibition
9-Ethyl-2-fluoro-6-(4-(trifluoromethoxy)phenyl)-9H-purineTrifluoromethoxy groupVaries based on substitution
N^6-(4-morpholin-4-ylmethyl-phenyl)-N^2-(4-amino-cyclohexyl)-9H-purineMorpholine and cyclohexanePotential FLT3 inhibitor
N^6-benzhydryl-N^2-(4-fluorophenyl)-9H-purineBenzhydryl groupDifferent pharmacokinetics

Anticancer Potential

Research indicates that this compound may serve as a scaffold for developing new therapeutic agents targeting similar pathways. For instance, studies have demonstrated its effectiveness in inhibiting tumor growth in xenograft models of AML. These findings support further investigation into its clinical applications.

Combination Therapies

The compound's ability to inhibit multiple kinases suggests potential benefits when used in combination with other therapeutic agents. For example, preliminary studies indicate that combining this compound with existing chemotherapeutics could enhance overall treatment efficacy and overcome resistance mechanisms commonly observed in cancer therapies.

属性

IUPAC Name

2,6-dichloro-9-cyclopentylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGDBGPLYZULGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dissolve 2,6-dichloropurine (1, 680 mg, 3.60 mmol), cyclopentanol (2a, 260 mg, 3.02 mmol), and triphenyl phosphine (950 mg, 3.60 mmol) in dry THF (20 mL) and cool to 0° C. Add diethyl azodicarboxylate (DEAD, 570 μL, 3.60 mmol) dropwise over a period of 15 minutes under a nitrogen atmosphere. Stir the resulting solution for 60 hours at room temperature. Evaporate the solvent in vacuo, charge directly onto a 500 g silica gel column, and elute with DCM and concentrate the desired fractions to give 2,6-dichloro-9-cyclopentyl-9H-purine (3a).
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
570 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve cyclopentanol (260 mg, 3.02 mmol), 2,6-dichloropurine (680 mg, 3.60 mmol) and triphenyl phosphine (950 mg, 3.60 mmol) in dry THF (20 mL) and cool to 0° C. Add diethyl azodicarboxylate (570 μL, 3.60 mmol) dropwise over a period of 15 minutes under a nitrogen atmosphere. Stir the resulting solution for 60 hours at room temperature. Evaporate the solvent in vacuo, charge directly onto a silica gel column, and elute with methylene chloride to give the title compound as a crude mixture.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
570 μL
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。